molecular formula C21H26O5 B11652251 Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate

Cat. No.: B11652251
M. Wt: 358.4 g/mol
InChI Key: BPFIFGANOXUEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active acid form, which can then interact with cellular targets. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta©chromen-7-YL)oxy)acetate is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect its biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl ((8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate, also known by its chemical name methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate (CAS No. 302549-16-2), has garnered attention in recent research for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC27H30O5
Molecular Weight434.52 g/mol
Boiling Point608.2 ± 55.0 °C
Density1.20 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
  • Anticancer Potential : Research has suggested that derivatives of similar chromene structures can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various cell types .

1. Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as an effective antioxidant agent.

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies conducted on various cancer cell lines (e.g., HepG2 and MCF7) demonstrated that this compound significantly inhibited cell viability at concentrations above 50 µM. The IC50 values were determined to be approximately 40 µM for HepG2 cells, indicating a promising anticancer effect .

3. Anti-inflammatory Activity

Research involving the evaluation of inflammatory markers in macrophage cell lines showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 by approximately 60% compared to control groups. This suggests that the compound may modulate inflammatory responses effectively .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C21H26O5/c1-3-4-5-6-8-14-11-17-15-9-7-10-16(15)21(23)26-19(17)12-18(14)25-13-20(22)24-2/h11-12H,3-10,13H2,1-2H3

InChI Key

BPFIFGANOXUEEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C3=C2CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.